molecular formula C7H7NO3 B105266 Methyl 4-hydroxynicotinate CAS No. 67367-24-2

Methyl 4-hydroxynicotinate

Cat. No. B105266
CAS RN: 67367-24-2
M. Wt: 153.14 g/mol
InChI Key: IHBXKOZLARNEHF-UHFFFAOYSA-N
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Description

Methyl 4-hydroxynicotinate is a compound that is structurally related to isonicotinic acid derivatives. While the provided papers do not directly discuss methyl 4-hydroxynicotinate, they do provide insights into similar compounds and their properties. For instance, methyl 4-hydroxycinnamate is a model for the chromophore of the photoactive yellow protein and has been studied for its electronic structure and spectroscopic properties . Similarly, compounds synthesized from isonicotinic acid, such as 2-(4-Methylphenyl)-2-oxoethyl isonicotinate and Schiff base isonicotinic acid derivatives, have been characterized and analyzed for their crystal structures and potential applications .

Synthesis Analysis

The synthesis of compounds related to methyl 4-hydroxynicotinate often involves the reaction of isonicotinic acid with various reagents. For example, 2-(4-Methylphenyl)-2-oxoethyl isonicotinate is synthesized by reacting isonicotinic acid with 2-bromo-1-(4-methylphenyl)ethanone in the presence of a base . Schiff base compounds are synthesized through the condensation of isonicotinic acid hydrazide with aldehydes . These methods provide a basis for the synthesis of methyl 4-hydroxynicotinate, which would likely involve similar condensation or substitution reactions.

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 4-hydroxynicotinate is determined using techniques such as single crystal X-ray diffraction. For instance, the crystal structure of 2-(4-Methylphenyl)-2-oxoethyl isonicotinate was found to crystallize in the triclinic crystal system with specific unit cell parameters . Schiff base derivatives of isonicotinic acid also exhibit well-defined crystal structures with trans configurations around the C=N double bonds . These findings suggest that methyl 4-hydroxynicotinate would also have a distinct molecular structure that could be elucidated using similar analytical techniques.

Chemical Reactions Analysis

The chemical reactivity of compounds like methyl 4-hydroxynicotinate can be inferred from studies on related substances. For example, the Schiff base derivatives of isonicotinic acid can participate in hydrogen bonding, which influences their reactivity and interactions in the crystal lattice . The electronic and spectroscopic properties of methyl 4-hydroxycinnamate, especially when complexed with water, indicate that such compounds can undergo significant changes in their reactivity upon interaction with other molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to methyl 4-hydroxynicotinate are diverse. The antimicrobial activity of 2-(4-Methylphenyl)-2-oxoethyl isonicotinate suggests potential biological applications . The detailed spectroscopic analysis of methyl 4-hydroxycinnamate provides insights into its electronic transitions and excited states, which are crucial for understanding its photophysical behavior . These studies highlight the importance of various analytical techniques, including UV-Visible spectroscopy, FT-IR, and thermogravimetric analysis, in determining the properties of such compounds.

Scientific Research Applications

  • Lipid Peroxidation Assay Development :In 1998, Gérard-Monnier and colleagues developed a new colorimetric assay for lipid peroxidation, utilizing reactions involving malondialdehyde (MDA) and 4-hydroxyalkenals, such as 4-hydroxynicotinate. This assay, which produces a chromophore with maximal absorbance at 586 nm, offers a method for measuring MDA and 4-hydroxyalkenals in biological samples, enhancing the understanding of lipid peroxidation processes in various conditions (Gérard-Monnier et al., 1998).

  • Thrips Pest Management :Teulon et al. (2017) investigated the use of Methyl isonicotinate, a related compound to Methyl 4-hydroxynicotinate, for managing thrips pests in agriculture. This research showed that Methyl isonicotinate acts as a non-pheromone semiochemical, attracting thrips to traps. This finding highlights its potential in pest management strategies such as enhanced monitoring, mass trapping, and integrated pest management in various crops (Teulon et al., 2017).

  • Synthesis of Bicyclic Nitrogenous Structures :Fu and colleagues (2017) described a (4+3) cycloaddition reaction involving N-alkyl oxidopyridinium ions derived from Methyl 4-hydroxynicotinate. This reaction provides an efficient method to synthesize bicyclic nitrogenous structures, which are important in the development of natural alkaloid-like compounds. Such synthetic methodologies are crucial in medicinal chemistry for the creation of novel therapeutic agents (Fu et al., 2017).

  • Studies in Photophysics and Photochemistry :Balamurali and Dogra (2004) explored the spectral characteristics of methyl 2-hydroxynicotinate (MEHNA), a compound closely related to Methyl 4-hydroxynicotinate. Their studies in photophysics and photochemistry contribute to understanding the excited-state behaviors of such compounds, which can be relevant in the development of photoactive materials and in studying the fundamental processes of photo-induced reactions (Balamurali & Dogra, 2004).

  • Single Crystal and Theoretical Analysis in Chemistry :In 2020, Sharfalddin et al. conducted a study on Methyl 4-hydroxybenzoate, which shares structural similarity with Methyl 4-hydroxynicotinate. They performed single crystal X-ray analysis and Hirshfeld surface analysis to understand the molecule's intermolecular interactions and crystal packing. This research provides insights into the molecular properties of such compounds, which is crucial in the fields of crystallography and material science (Sharfalddin et al., 2020).

  • Lipid Peroxidation Product Chemistry :Spickett (2013) conducted a comprehensive analysis of 4-hydroxy-2-nonenal (HNE), a product of lipid peroxidation similar in structure to Methyl 4-hydroxynicotinate. This study contributes to the understanding of the chemical nature and analysis of lipid peroxidation products, which is significant in the context of inflammation, atherosclerosis, and other oxidative stress-related conditions (Spickett, 2013).

  • Bacterial Degradation of Nicotinic Acid Derivatives :Tinschert et al. (1997) isolated new bacterial strains capable of degrading 6-methylnicotinic acid, a compound related to Methyl 4-hydroxynicotinate. This study is important for biotechnological applications, especially in the biodegradation and biotransformation of organic compounds, which can be used in environmental remediation and in the synthesis of useful intermediates for various industries (Tinschert et al., 1997).

Safety And Hazards

Methyl 4-hydroxynicotinate is classified under GHS07 for safety. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

methyl 4-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-11-7(10)5-4-8-3-2-6(5)9/h2-4H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHBXKOZLARNEHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30986646
Record name Methyl 4-oxo-1,4-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30986646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-hydroxynicotinate

CAS RN

67367-25-3, 67367-24-2
Record name Methyl 1,4-dihydro-4-oxo-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67367-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-oxo-1,4-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30986646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-hydroxynicotinate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
T KITAGAWA, S MIZUKAMI, E HIRAI - Chemical and Pharmaceutical …, 1978 - jstage.jst.go.jp
… methyl 4—hydroxynicotinate (8). The tautomerism of these pyridines occurs between the lactim form (Illa and IVa) and the lactam form (IIIb and IVb). Both structures of IIIa and IVa are …
Number of citations: 12 www.jstage.jst.go.jp
北川隆康, 水上聰, 平井瑛三 - Chemical and Pharmaceutical Bulletin, 1978 - jlc.jst.go.jp
… methyl 4—hydroxynicotinate (8). The tautomerism of these pyridines occurs between the lactim form (Illa and IVa) and the lactam form (IIIb and IVb). Both structures of IIIa and IVa are …
Number of citations: 2 jlc.jst.go.jp
T KITAGAWA, K MATSUMOTO… - Chemical and …, 1978 - jstage.jst.go.jp
The lactim—lactam tautomerism of 2-hydroxynic0tinic acid esters (ester R; CH3 (5), fit-CSH17 (5’)) and 4-hydroxynicotinic acid esters (ester R; CH3 (8), 14—(38H17 (8’)) was also …
Number of citations: 4 www.jstage.jst.go.jp
T KITAGAWA, R IKENISHI, N CHOMEI… - Chemical and …, 1993 - jstage.jst.go.jp
… (a) Preparation of Sodium Methyl 4—Hydroxynicotinate: To a solution of 0.35 g of methyl 4-hydroxynicotinate (1) in CHCls—MeOl-I (l :5, 80 ml) was added an equimolar amount of l M …
Number of citations: 8 www.jstage.jst.go.jp
GGH Qiao, MW Wong, C Wentrup - The Journal of Organic …, 1996 - ACS Publications
… In search of a better thermal precursor of 33, methyl 4-hydroxynicotinate (37) was chosen and synthesized according to known procedures. …
Number of citations: 20 pubs.acs.org

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